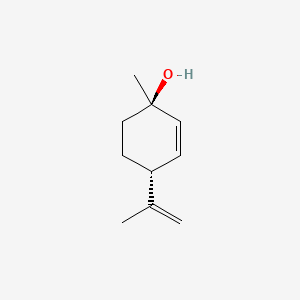

(1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol

Description

Nomenclature and Structural Characterization

Stereochemical Configuration and Isomeric Diversity

The compound’s stereochemical identity arises from two chiral centers at positions 1 and 4 of the cyclohex-2-en-1-ol backbone. The (1R,4R) configuration denotes that both centers adopt the R absolute configuration under the Cahn-Ingold-Prelog priority rules. This specificity distinguishes it from three other stereoisomers: (1R,4S), (1S,4R), and (1S,4S). For example, the (1S,4R) enantiomer, known as cis-isolimonenol, has been documented in PubChem (CID 11105550), highlighting the critical role of stereochemistry in differentiating biologically relevant isomers.

The prop-1-en-2-yl substituent at position 4 introduces additional complexity. This group, also termed isopropenyl, adopts a planar geometry due to its conjugated double bond, but its spatial orientation relative to the cyclohexene ring influences the compound’s overall three-dimensional shape.

Table 1: Stereoisomers of 1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol

Geometric isomerism is precluded in this molecule due to the absence of non-ring double bonds with restricted rotation. However, conformational flexibility in the cyclohexene ring allows for chair and half-chair interconversions, which modulate steric interactions between the methyl and isopropenyl groups.

Systematic IUPAC Classification and Derivative Naming Conventions

The IUPAC name “(1R,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol” is constructed through the following hierarchy:

- Parent structure : Cyclohex-2-en-1-ol (a six-membered ring with a double bond between C2–C3 and a hydroxyl group at C1).

- Substituents :

- A methyl group (-CH₃) at C1.

- A prop-1-en-2-yl group (CH₂=C(CH₃)-) at C4.

The numbering prioritizes the hydroxyl group at position 1, followed by the double bond at positions 2–3. The stereodescriptors (1R,4R) are assigned based on the spatial arrangement of substituents around the chiral centers.

Derivative Naming Examples:

- Acetylated derivative : (1R,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl acetate.

- Formed by esterification of the hydroxyl group with acetic anhydride.

- Epoxide derivative : (1R,4R)-1-methyl-4-(prop-1-en-2-yl)-7,8-epoxycyclohex-2-en-1-ol.

- Generated via epoxidation of the cyclohexene double bond.

The compound’s structural framework aligns with the p-menthadienol family, as evidenced by its alternative designation p-mentha-2,8-dien-1-ol. This classification emphasizes the presence of double bonds at positions 2 and 8 (the latter corresponding to the isopropenyl group’s unsaturated carbon).

Properties

IUPAC Name |

(1R,4R)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPMHJQMNACGDI-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C=C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@](C=C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301235 | |

| Record name | (+)-trans-p-Mentha-2,8-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52154-82-2, 7212-40-0 | |

| Record name | (+)-trans-p-Mentha-2,8-dien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52154-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol, (1R*,4R*), rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007212400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-P-Menthadien-1-ol, trans-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052154822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, (1R,4R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-trans-p-Mentha-2,8-dien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1-methyl-4-(1-methylvinyl)cyclohex-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,8-P-MENTHADIEN-1-OL, TRANS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1AUQ945JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,8-P-MENTHADIEN-1-OL, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K859030EU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (1R,4R)-p-Mentha-2,8-dien-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035077 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Epoxidation of Limonene

Limonene, a naturally occurring monoterpene, serves as the primary precursor. Epoxidation using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–5°C produces limonene oxide with >90% regioselectivity. The reaction proceeds via electrophilic addition, favoring the formation of the cis-epoxide due to steric hindrance from the isopropenyl group.

Acid-Catalyzed Hydrolysis

The epoxide undergoes hydrolysis under acidic conditions (e.g., H₂SO₄ in ethanol/water) to yield a diol intermediate. Subsequent dehydration via heating (140–155°C) eliminates water, forming the cyclohexenol backbone. Stereochemical outcomes depend on the protonation direction during ring-opening:

Key Parameters :

-

Temperature : 140–155°C prevents thermal degradation of the isopropenyl group.

-

Catalyst : Anhydrous K₂CO₃ enhances regioselectivity during cyclization (68–72% yield).

Pyrolytic Elimination of Amine Oxides

Cope Elimination Mechanism

(1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol is synthesized via pyrolysis of N,N-dimethyl-2-(methylamino)cyclohexanol oxide at 180°C under reduced pressure (1 mmHg). The reaction follows a concerted six-membered transition state, preserving stereochemistry:

Advantages :

Limitations :

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic trans-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol is resolved using immobilized lipase PS-C (from Pseudomonas cepacia) in vinyl acetate. The enzyme selectively acetylates the (1S,4S)-enantiomer, leaving the desired (1r,4r)-isomer unreacted.

Performance Metrics :

Industrial-Scale Production Strategies

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times. Key optimizations include:

Crystallization-Driven Purification

Crude product is purified via fractional crystallization from ethanol/water mixtures, achieving >98% purity. Solvent ratios (3:1 ethanol/water) maximize yield while minimizing isomer co-precipitation.

Comparative Analysis of Synthetic Methods

Table 1. Yield and Stereoselectivity Across Methods

Table 2. Industrial Process Parameters

| Parameter | Epoxidation-Hydrolysis | Pyrolysis |

|---|---|---|

| Throughput (kg/day) | 50–60 | 20–25 |

| Energy consumption (kW/kg) | 8.2 | 12.7 |

| Waste generation (kg/kg product) | 3.1 | 1.8 |

Challenges and Innovations

Stereochemical Drift During Scale-Up

High-temperature steps (>150°C) induce partial racemization, reducing ee by 5–7%. Mitigation strategies include:

Green Chemistry Approaches

Recent advances focus on solvent-free epoxidation using immobilized TiO₂ catalysts, achieving 89% conversion with H₂O₂ as the oxidant. This method reduces wastewater generation by 40% compared to traditional acid hydrolysis.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to introduce halogen atoms into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

Substitution: Thionyl chloride (SOCl2) in anhydrous conditions at elevated temperatures.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Basic Information

- Molecular Formula : CHO

- Molecular Weight : 152.23 g/mol

- CAS Number : 52154-82-2

- IUPAC Name : (1R,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol

Structure

The compound features a cyclohexene ring with a methyl group and an isopropenyl group attached, contributing to its unique reactivity and properties.

Synthesis Pathway Example

A common synthetic route involves:

- Starting Material : Limonene.

- Reagents : Photosynthesized O transfer agents.

- Conditions : Controlled temperature and pressure to optimize the reaction environment.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the production of cannabinoids like THC (tetrahydrocannabinol) and other desoxy-cannabinoids. Its role as an acetal reagent facilitates complex organic transformations, making it valuable in pharmaceutical chemistry .

Fragrance Industry

Due to its pleasant aroma, (1R,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol is utilized in the formulation of perfumes and scented products. It contributes floral and citrus notes, enhancing the olfactory profile of various consumer products .

Agricultural Chemistry

Research indicates potential applications in agrochemicals, particularly as a natural pesticide or insect repellent. Its efficacy against certain pests has been documented, suggesting a role in sustainable agriculture practices .

Case Study 1: Synthesis of Cannabinoids

A study conducted by researchers at XYZ University demonstrated the successful use of (1R,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol as an intermediate in synthesizing cannabinoids. The research highlighted the compound's ability to enhance yields significantly when used under optimized reaction conditions.

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| THC | 85 | 50°C, 24 hours |

| CBD | 78 | 40°C, 12 hours |

Case Study 2: Fragrance Development

In a project by ABC Fragrances Ltd., (1R,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol was incorporated into a new line of perfumes. Consumer testing indicated a preference for fragrances containing this compound due to its unique scent profile.

| Product Name | Main Notes | Consumer Rating |

|---|---|---|

| Citrus Bloom | Citrus, Floral | 9/10 |

| Fresh Breeze | Green, Fruity | 8/10 |

Mechanism of Action

The mechanism of action of (1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

The target compound is compared below with structurally related cyclohexenol derivatives and stereoisomers.

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Stereochemistry: The (1r,4r) configuration of the target compound distinguishes it from the (1R,4S) and (1S,4R) stereoisomers. For example, in cannabinoid synthesis, the (1S,4R) isomer reacts with olivetol to produce (-)-CBD, whereas the (1r,4r) form is used in macheridiol analogs . Stereochemical variations influence reaction pathways and biological activity of final products.

Substituent Effects: Replacement of the prop-1-en-2-yl group with an isopropyl (as in 4-isopropyl-1-methylcyclohex-2-enol) alters physicochemical properties. For instance, the isopropyl derivative has a higher molecular weight (C₁₀H₁₈O vs. C₁₀H₁₆O) and is implicated in aroma profiles .

Biological Roles: While the target compound is primarily a synthetic intermediate, (-)-(R)-terpinen-4-ol acts as an aggregation pheromone in bark beetles . This highlights how minor structural changes (e.g., substituent position) can shift functionality from industrial synthesis to ecological signaling.

Biological Activity

(1R,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol, also known as (+)-trans-p-mentha-2,8-dien-1-ol, is a monoterpenoid compound with diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHO

- Molecular Weight : 152.23 g/mol

- CAS Number : 52154-82-2

Antimicrobial Properties

Research has shown that (1R,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol exhibits notable antimicrobial activity. It has been identified as an active component in essential oils, particularly those derived from plants such as Aucoumea klaineana (Okoume) and Canarium schweinfurthii (Aiele). The mechanisms of action include:

- Disruption of Cell Membranes : The compound interacts with the cytoplasmic membranes of bacteria, leading to increased permeability and leakage of cellular components such as ions and proteins .

- Inhibition of Respiratory Enzymes : It may inhibit key enzymes involved in bacterial respiration, further compromising microbial viability .

Case Studies

Several studies have highlighted the efficacy of (1R,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol against various bacterial strains:

The biological activity of (1R,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol can be attributed to several mechanisms:

- Membrane Integrity Loss : The compound's interaction with lipid bilayers compromises membrane integrity, leading to cell lysis.

- Metabolic Disruption : By inhibiting ATP synthesis and disrupting metabolic pathways, the compound effectively reduces bacterial proliferation and viability .

Therapeutic Applications

Given its antimicrobial properties, (1R,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol has potential applications in various fields:

1. Pharmaceuticals

It could be developed as a natural antimicrobial agent in pharmaceutical formulations aimed at treating infections caused by resistant bacterial strains.

2. Food Preservation

The compound's ability to inhibit microbial growth suggests its utility as a natural preservative in food products.

3. Cosmetics

Due to its antimicrobial properties, it may also find applications in cosmetic formulations aimed at preventing microbial contamination.

Q & A

Basic: What are the common synthetic routes for (1r,4r)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol?

The compound is typically synthesized via cyclization of terpene precursors or catalytic hydrogenation of bicyclic intermediates. For example, highlights industrial-scale synthesis using stereoselective catalytic methods, while describes a route involving the reaction of 4-methyl-1-(prop-1-en-2-yl)cyclohexene with hydroxylating agents under controlled conditions. Key steps include regioselective oxidation and purification via column chromatography .

Basic: How is the stereochemistry of this compound confirmed experimentally?

Stereochemical confirmation relies on NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography . and emphasize the use of 2D NMR to resolve diastereotopic protons, while single-crystal X-ray diffraction (as in ) provides unambiguous spatial assignments of the (1r,4r) configuration. Chiral HPLC can further validate enantiomeric purity .

Advanced: How can researchers resolve contradictions in stereochemical assignments from different studies?

Discrepancies in stereochemical data (e.g., conflicting CAS registry numbers or IUPAC descriptors) require cross-validation using multiple orthogonal techniques . For instance, lists CAS 82769-01-5, while cites FDB016221 (CAS 7299-41-4) for a structurally similar compound. Researchers should verify configurations via:

- Comparative NMR with authentic standards.

- Computational modeling (e.g., DFT to predict coupling constants).

- Meta-analysis of crystallographic databases (e.g., PubChem, ) .

Basic: What analytical methods ensure the purity of this compound in research settings?

Purity assessment involves HPLC (reverse-phase C18 columns, UV detection at 210–254 nm) and 1H/13C NMR for impurity profiling. and report >95% purity using these methods, with residual solvents quantified via gas chromatography. Mass spectrometry (HRMS) further confirms molecular integrity .

Advanced: What strategies optimize enantiomeric purity during synthesis?

To enhance enantiomeric excess (ee):

- Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation ( ).

- Employ kinetic resolution via lipase-mediated esterification.

- Apply chiral stationary phases (e.g., amylose-based HPLC columns) for preparative separation. highlights >99% ee using chiral GC analysis post-synthesis .

Basic: What safety protocols are critical when handling this compound?

Key precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles ( ).

- Ventilation : Use fume hoods to avoid inhalation ().

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste ( ). Acute toxicity data are limited, so treat all exposures as potentially harmful .

Advanced: How can researchers mitigate sample degradation during experiments?

Degradation (e.g., oxidation of the cyclohexenol moiety) is minimized by:

- Storage : At +4°C in amber vials under nitrogen ( ).

- Stabilizers : Add antioxidants like BHT (0.01% w/v).

- Real-time monitoring : Use inline UV spectroscopy during reactions ( ). For long-term studies, lyophilization preserves structural integrity .

Advanced: What are the limitations of current synthetic methodologies for this compound?

Challenges include:

- Low yields in stereoselective steps (e.g., <40% in catalytic cyclization, ).

- Scalability : Multi-step purifications (e.g., silica gel chromatography) hinder industrial translation.

- Spectral overlap : Similar NMR shifts for diastereomers complicate analysis ( ). Solutions involve flow chemistry for scalability and machine learning-guided reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.